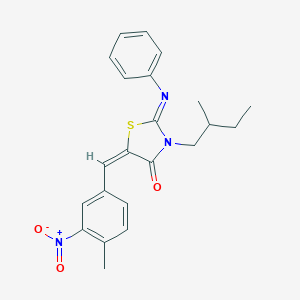![molecular formula C21H18BrN3OS B297672 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297672.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been shown to induce oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been shown to induce various biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell survival and growth.
実験室実験の利点と制限
One advantage of using ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as a novel anti-cancer agent. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and delivery method for this compound to minimize toxicity and maximize efficacy.
将来の方向性
There are several future directions for research on ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify potential targets for this compound in cancer cells. Another direction is to explore its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and delivery method for this compound in animal models and clinical trials.
合成法
((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been synthesized using various methods, including one-pot synthesis, multi-component reaction, and condensation reaction. One-pot synthesis involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, and 5-bromoindole-3-carboxaldehyde in the presence of a catalyst. Multi-component reaction involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, 5-bromoindole-3-carboxaldehyde, and cyclohexanone in the presence of a catalyst. Condensation reaction involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, and 5-bromoindole-3-carboxaldehyde in the presence of a base.
科学的研究の応用
((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including colon cancer, breast cancer, and lung cancer. It has also been shown to induce apoptosis in cancer cells. In addition to its anti-cancer properties, ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been studied for its anti-inflammatory and anti-bacterial properties.
特性
製品名 |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C21H18BrN3OS |
分子量 |
440.4 g/mol |
IUPAC名 |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18BrN3OS/c1-12-5-4-6-17(13(12)2)24-21-25(3)20(26)19(27-21)9-14-11-23-18-8-7-15(22)10-16(14)18/h4-11,23H,1-3H3/b19-9-,24-21? |
InChIキー |
MPHGYVPESXJXRT-HGNJTZEFSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/S2)C)C |
SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)S2)C)C |
正規SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)

